Dazucorilant is a selective glucocorticoid receptor modulator (SGRM) that has garnered attention for its potential therapeutic applications, particularly in treating conditions related to glucocorticoid signaling. This compound is classified under the category of glucocorticoid receptor antagonists, which are designed to selectively inhibit the activity of glucocorticoids, hormones that play critical roles in inflammation and immune response regulation.
Dazucorilant was developed as part of ongoing research into glucocorticoid receptor modulators, with studies indicating its efficacy in modulating glucocorticoid signaling pathways. The compound has been investigated for its effects on various biological processes, including inflammation and metabolic regulation.
Dazucorilant is classified as a selective glucocorticoid receptor modulator. This classification highlights its ability to selectively influence glucocorticoid receptor activity without the broad effects associated with traditional glucocorticoids.
The synthesis of Dazucorilant involves several chemical reactions that typically include the formation of key intermediates followed by their functionalization to achieve the final product. Specific methods may vary, but they generally involve:
The synthesis may employ techniques such as high-performance liquid chromatography (HPLC) for purification and characterization. Analytical methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are used to confirm the structure and purity of Dazucorilant at each stage of synthesis.
Dazucorilant's molecular structure features a complex arrangement of rings and functional groups that confer its selective binding properties to the glucocorticoid receptor. The precise three-dimensional conformation is critical for its biological activity.
Dazucorilant undergoes specific chemical reactions that are pivotal for its activity as a glucocorticoid receptor modulator. These reactions include:
The reaction kinetics can be studied using various biochemical assays to determine binding affinity and efficacy at different concentrations. Techniques such as surface plasmon resonance (SPR) may be employed to assess real-time binding dynamics.
Dazucorilant acts primarily by binding to the glucocorticoid receptor, inhibiting its activation by endogenous glucocorticoids like cortisol. This selective antagonism leads to a reduction in the expression of genes regulated by glucocorticoids, thereby modulating inflammatory responses.
Research has shown that Dazucorilant effectively alters gene expression profiles in target tissues, demonstrating its potential utility in conditions characterized by excessive glucocorticoid activity.
Relevant analyses often include thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability and phase transitions.
Dazucorilant is primarily investigated for its potential applications in treating diseases linked to dysregulated glucocorticoid signaling, such as:
Dazucorilant (CORT113176) functions as a high-affinity, non-steroidal selective glucocorticoid receptor modulator, binding the human glucocorticoid receptor with subnanomolar affinity (Ki <1 nM) [4] [5]. Its core mechanism involves biased antagonism of cortisol-activated glucocorticoid receptor transcriptional activity. Unlike classical glucocorticoid receptor antagonists, dazucorilant exhibits context-dependent modulation, selectively suppressing pro-inflammatory gene expression while preserving certain homeostatic glucocorticoid receptor functions. In hepatic cell models (HepG2), dazucorilant completely inhibits dexamethasone-induced tyrosine aminotransferase activity—a canonical glucocorticoid receptor-mediated response—while demonstrating negligible agonist activity in unstimulated cells [4]. This dynamic modulation arises from its capacity to induce distinct glucocorticoid receptor conformational changes that alter cofactor recruitment and DNA binding kinetics, thereby reprogramming glucocorticoid receptor-dependent transcriptional outputs.
Table 1: Functional Outcomes of Glucocorticoid Receptor Modulation by Dazucorilant
| Experimental System | Glucocorticoid Receptor Response | Effect of Dazucorilant |
|---|---|---|
| HepG2 cells + Dexamethasone | ↑ TAT enzyme activity | Full antagonism (IC₅₀ ~5 nM) |
| Wobbler mouse spinal cord | ↑ Glial activation & HMGB1/TLR4 signaling | Suppression of neuroinflammatory markers |
| Chronic stress model (NFR mice) | ↑ Serum corticosterone & IL-1β | Normalization of cytokine & HPA axis activity |
Dazucorilant demonstrates exceptional selectivity (>1,000-fold) for the glucocorticoid receptor over other nuclear hormone receptors. Binding assays confirm negligible affinity for the mineralocorticoid receptor (MR), progesterone receptor (PR), androgen receptor (AR), and estrogen receptor (ER) [1] [5]. This specificity is attributable to structural divergence in its ligand-binding domain engagement compared to steroidal modulators. Crucially, dazucorilant does not interfere with aldosterone-MR signaling pathways, avoiding electrolyte dysregulation risks associated with non-selective agents. Its selectivity profile enables precise targeting of pathological glucocorticoid receptor activation in neurological tissues without disrupting broader endocrine homeostasis. Blood-brain barrier penetrance (>80% brain/plasma ratio) further ensures effective engagement of central nervous system glucocorticoid receptors implicated in neuroinflammation [4] [9].
Table 2: Receptor Selectivity Profile of Dazucorilant
| Receptor | Binding Affinity (Ki) | Selectivity vs. Glucocorticoid Receptor |
|---|---|---|
| Glucocorticoid receptor | 0.28 nM | Reference |
| Mineralocorticoid receptor | >10,000 nM | >35,000-fold selective |
| Progesterone receptor | >10,000 nM | >35,000-fold selective |
| Androgen receptor | >10,000 nM | >35,000-fold selective |
| Estrogen receptor α/β | >10,000 nM | >35,000-fold selective |
The molecular architecture of dazucorilant (C₂₉H₂₂F₄N₄O₃S; MW 582.57 Da) features three critical domains governing its high-affinity glucocorticoid receptor interaction:
The (4aR)-chiral configuration is essential for activity, with the R-enantiomer exhibiting 300-fold greater glucocorticoid receptor affinity than the S-counterpart [1]. Molecular dynamics simulations confirm that dazucorilant stabilizes a unique glucocorticoid receptor conformation distinct from both agonist- and antagonist-bound states, explaining its functionally selective modulation profile.
Table 3: Key Structural Features and Binding Contributions
| Structural Element | Chemical Group | Interaction with Glucocorticoid Receptor |
|---|---|---|
| Pyridine ring | N-heterocycle | H-bond with Gln570; π-stacking with Phe623 |
| 4-Fluorophenyl moiety | Aromatic halide | Hydrophobic packing in AF-2 domain |
| 4-(Trifluoromethyl)benzenesulfonyl | Sulfonamide + CF₃ | Van der Waals contacts with helix 12 residues |
| Stereocenter at C4a | (R)-configuration | Optimal spatial orientation of pharmacophores |
Through targeted glucocorticoid receptor modulation, dazucorilant exerts multi-tiered suppression of neuroinflammatory cascades:
These coordinated effects translate to functional preservation, evidenced by improved motor neuron survival (↑81%) and behavioral performance in preclinical models of neurodegeneration [2] [6]. The compound’s efficacy in restraining stress-induced spinal cord neuroinflammation confirms glucocorticoid receptor-mediated signaling as a pivotal regulator of neuroimmune pathophysiology [7].
CAS No.: 4299-57-4
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: